4-(2-Fluoro-4-methylphenyl)-2-nitrophenol
Description
4-(2-Fluoro-4-methylphenyl)-2-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO2) and a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a fluoro group (-F) and a methyl group (-CH3)
Properties
IUPAC Name |
4-(2-fluoro-4-methylphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(7-9)15(17)18/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOVSEADUFZTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686238 | |
| Record name | 2'-Fluoro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-52-1 | |
| Record name | 2'-Fluoro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-methylphenyl)-2-nitrophenol typically involves the nitration of 2-fluoro-4-methylphenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of 4-(2-Fluoro-4-methylphenyl)-2-nitrophenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-methylphenyl)-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The fluoro group can be substituted with other nucleophiles (e.g., hydroxide ion, -OH) under basic conditions.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: H2 gas, Pd/C catalyst, room temperature
Substitution: Aqueous NaOH, elevated temperature
Oxidation: KMnO4, acidic or neutral conditions
Major Products Formed
Reduction: 4-(2-Fluoro-4-methylphenyl)-2-aminophenol
Substitution: 4-(2-Hydroxy-4-methylphenyl)-2-nitrophenol
Oxidation: 4-(2-Fluoro-4-methylphenyl)-2-benzoquinone
Scientific Research Applications
4-(2-Fluoro-4-methylphenyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methylphenyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro and methyl groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes, enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenol
- 4-Fluoro-2-methylphenol
- 2-Fluoro-4-methylaniline
Uniqueness
4-(2-Fluoro-4-methylphenyl)-2-nitrophenol is unique due to the presence of both a nitro group and a phenolic hydroxyl group on the same benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of fluoro and methyl substituents further enhances its properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
